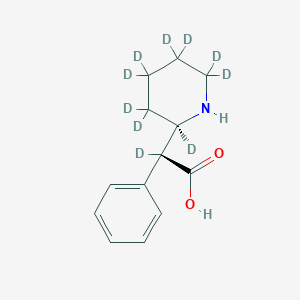

D-threo-Ritalinic Acid-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

(2R)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1/i4D2,5D2,8D2,9D2,11D,12D |

InChI Key |

INGSNVSERUZOAK-WDTYTTDZSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@@]([2H])(C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthesis and Isotopic Labeling of D Threo Ritalinic Acid D10

Synthetic Pathways and Strategies

The synthesis of D-threo-Ritalinic Acid-d10 is a multi-step process that requires careful control to achieve the desired stereochemistry and isotopic enrichment.

Multi-step Synthesis from Deuterated Precursors

A common strategy for synthesizing this compound involves a seven-step process starting from deuterated pyridine (B92270) (pyridine-d5). cerilliant.com This pathway includes the coupling of 2-chloropyridine (B119429) with benzyl (B1604629) cyanide to form α-pyrid-2-yl-phenylacetonitrile. google.com This intermediate is then hydrated to yield α-pyrid-2-ylphenylacetamide, which undergoes catalytic hydrogenation to form α-piperid-2-ylphenylacetamide. google.com Subsequent hydrolysis and epimerization lead to the formation of dl-threo-ritalinic acid. google.com The crucial step in this pathway is the reduction of the deuterated pyridine ring to a fully deuterated piperidine (B6355638) ring. cerilliant.com

Stereoselective Synthesis for D-threo Configuration

Achieving the correct d-threo stereochemistry is a critical aspect of the synthesis. The threo configuration refers to the relative orientation of the substituents on the two chiral centers of the molecule. ricardinis.pt Resolution techniques are often employed to separate the desired d-threo enantiomer from other stereoisomers. google.comgoogle.com One method involves the use of a chiral carboxylic acid as a resolving agent to selectively crystallize the desired diastereomeric salt of d-threo-ritalinic acid. google.com Another approach involves racemization of the undesired enantiomers to increase the yield of the desired threo isomer, which can then be resolved. google.com

Deuteration Mechanisms and Control during Synthesis

The introduction of deuterium (B1214612) atoms is a key feature of the synthesis of this compound. The primary deuteration step often involves the reduction of a pyridine precursor using deuterium gas (D2) in the presence of a catalyst, such as Platinum on carbon (Pt/C). cerilliant.com This process aims to saturate the piperidine ring with deuterium. However, achieving complete deuteration can be challenging, and the final product may contain a mixture of isotopologues with varying numbers of deuterium atoms (e.g., D7, D8, D9). cerilliant.comcerilliant.com It has been observed that the Pt/C catalyst can also facilitate some exchange of aromatic protons for deuterium. cerilliant.comcerilliant.com Further treatment with D2 and a catalyst may not significantly increase the deuterium content. cerilliant.com

Isotopic Purity and Distribution Characterization

To ensure the suitability of this compound as an internal standard, its isotopic purity and the distribution of deuterium atoms within the molecule must be thoroughly characterized. cerilliant.com

Quantitative Nuclear Magnetic Resonance (qNMR) for Deuterium Placement

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique used to determine the precise location and percentage of deuterium on each carbon atom of the this compound molecule. cerilliant.comcerilliant.com By using an internal standard, such as maleic acid, qNMR can provide quantitative information about the hydrogen and, by extension, deuterium content at specific sites. cerilliant.comcerilliant.com This level of detail is crucial because it confirms the distribution of the isotopic label and can reveal any unexpected isotopic exchange, such as on the aromatic ring. cerilliant.comcerilliant.com Standard 1H and 13C NMR spectra may not provide definitive information on the extent and location of deuteration. cerilliant.com

Mass Spectrometry (LC/MS-SIM) for Isotopic Distribution Analysis

Interactive Data Table: Isotopic Distribution of Ritalinic Acid-d10 cerilliant.com

| Isotopologue | Mole Percent |

| D10 | 55.16% |

| D9 | 33.98% |

| D8 | 9.21% |

| D7 | 1.48% |

| D6 | 0.148% |

| D5 | 0.0128% |

| D4-D0 | 0.0% |

Assessment of D0/D10 and Lower Deuterated Isomer Ratios

The isotopic purity of this compound is a critical parameter for its use as an internal standard. Analysis by Liquid Chromatography/Mass Spectrometry-Selected Ion Monitoring (LC/MS-SIM) is employed to determine the distribution of deuterated isomers.

Initial synthesis efforts yielded a product with approximately 55% D10, 34% D9, and 11% D8-D7 isomers, with no detectable D0 isomer. cerilliant.comcerilliant.com Further attempts to enrich the deuterium content using Platinum/Carbon (Pt/C) catalyst, deuterium gas (D2), and deuterated acetic acid (AcOD) did not significantly increase the proportion of the D10 isomer. cerilliant.com Interestingly, this process led to some deuterium exchange on the aromatic ring as well. cerilliant.com

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has been utilized to precisely determine the percentage of deuterium at each carbon position in the molecule. cerilliant.comcerilliant.com This technique confirmed a nearly even distribution of deuterium throughout the piperidine moiety and a small percentage of deuterium exchange on the aromatic ring. cerilliant.comcerilliant.com Despite the presence of lower deuterated isomers, the absence of the D0 isomer and a sufficient D0/D10 ratio make the material suitable for use as an internal standard in LC-MS/MS applications. cerilliant.comcerilliant.com

Isotopic Distribution of a Representative Batch of ±-threo-Ritalinic acid-D10 HCl

| Isomer | Percentage |

|---|---|

| D10 | 55.16% |

| D9 | 34% |

| D8-D7 | 11% |

| D0 | 0% |

Data sourced from Cerilliant. cerilliant.comcerilliant.com

Chemical Purity Determination and Quality Control

Ensuring the chemical purity of this compound is paramount for its function as a certified reference material. A suite of analytical techniques is employed to establish its purity and quality. cerilliant.com

High-Performance Liquid Chromatography with UV Detection (HPLC/UV)

High-Performance Liquid Chromatography with UV detection (HPLC/UV) is a primary method for determining the chemical purity of this compound. cerilliant.com A validated chiral HPLC-UV method has been developed for the quantitative analysis of ritalinic acid enantiomers. nih.gov This method utilizes a Chiral AGP column (150 mm x 4.0 mm, 5 µm) maintained at 25°C, with a mobile phase flow rate of 0.8 ml/min and UV detection at 210 nm. researchgate.net This method has demonstrated excellent linearity and precision, with a resolution factor (R) of not less than 2 between the enantiomers. researchgate.net For d-threo-Ritalinic acid, the limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.05% and 0.15%, respectively. researchgate.net HPLC analysis of synthesized ±-threo-Ritalinic acid-D10 HCl has indicated a purity of 99%. cerilliant.com

HPLC Method Parameters for Enantiomeric Purity of Ritalinic Acid

| Parameter | Value |

|---|---|

| Column | Chiral AGP, 150 mm x 4.0 mm, 5 µm |

| Column Temperature | 25°C |

| UV Detection Wavelength | 210 nm |

| Mobile Phase Flow Rate | 0.8 ml/min |

| Resolution (R) | > 2 |

Data from a validated method for d-threo-Ritalinic acid. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC/FID)

Gas Chromatography with Flame Ionization Detection (GC/FID) is another technique used to confirm the chemical purity of this compound. cerilliant.com This method is particularly useful for detecting volatile organic impurities.

Residual Solvents Analysis

The analysis of residual solvents is a critical quality control step, ensuring that organic volatile chemicals used during synthesis are within acceptable limits. europa.eu Gas chromatography is the typical method for determining the levels of residual solvents. europa.eu For this compound, which is often supplied as a solution in methanol, the concentration of the solvent is carefully controlled. cerilliant.comlgcstandards.com

Long-Term and Short-Term Stability Studies for Certified Reference Materials

Stability studies are essential to define the appropriate storage and transport conditions for certified reference materials.

Short-Term Stability: Studies performed on d,l-threo-Ritalinic acid at concentrations of 1.0 mg base/ml have shown no decrease in purity when stored at -18°C for 2 weeks. lgcstandards.com A minor decrease of 0.15% was observed at +40°C over the same period, which supports the transport of the product at ambient temperatures. lgcstandards.com

Long-Term Stability: Long-term stability studies conducted in a refrigerator at +2°C to +8°C have established a stability of 80 months, with an observed purity decrease of 0.4% during this time. lgcstandards.com Ongoing long-term stability studies are also being performed in a freezer at -18°C. lgcstandards.com These studies are crucial for determining the shelf-life and ensuring the continued accuracy of the certified reference material. lipomed-shop.comchromservis.eu

Stability Data for d,l-threo-Ritalinic acid (1.0 mg base/ml)

| Condition | Duration | Purity Change |

|---|---|---|

| -18°C | 2 Weeks | No decrease |

| +40°C | 2 Weeks | 0.15% decrease |

| +2°C to +8°C | 80 Months | 0.4% decrease |

Data from LGC Standards. lgcstandards.com

Advanced Analytical Methodologies Utilizing D Threo Ritalinic Acid D10 As an Internal Standard

Principles of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative analysis, offering significant advantages over other calibration techniques. researchgate.netscispace.com D-threo-Ritalinic Acid-d10, as a SIL-IS for ritalinic acid, embodies these principles, ensuring high-quality data in demanding analytical applications. cerilliant.comdaneshyari.com

Advantages of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. researchgate.netisc-science.com By introducing a known quantity of an isotopically enriched compound, such as this compound, into a sample, the naturally occurring analyte is effectively "diluted." wikipedia.org The subsequent measurement of the isotopic ratio by a mass spectrometer allows for precise calculation of the analyte's concentration. wikipedia.org

A key advantage of IDMS is its ability to compensate for variations in instrumental sensitivity and analyte loss during sample preparation. isc-science.com Once the isotopic standard is mixed with the sample and equilibrium is reached, any subsequent losses will affect both the analyte and the standard equally, preserving the crucial analyte-to-internal standard ratio. isc-science.com This makes IDMS a primary reference method, directly traceable to the International System of Units (SI), which ensures the highest level of metrological accuracy. researchgate.netisc-science.com The use of IDMS can significantly reduce the uncertainty of measurement results, in some cases from 5% down to 1%. wikipedia.org

Mitigation of Matrix Effects and Ion Suppression

Biological samples are inherently complex, containing numerous endogenous components that can interfere with the analysis. scispace.com In LC-MS, these co-eluting matrix components can affect the ionization efficiency of the target analyte, leading to a phenomenon known as matrix effects, which can manifest as ion suppression or enhancement. longdom.orgwaters.com This can significantly compromise the accuracy and reliability of quantitative results. scispace.com

Stable isotope-labeled internal standards like this compound are highly effective at mitigating these matrix effects. longdom.orgwuxiapptec.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement. waters.comwuxiapptec.com By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects is effectively normalized, allowing for accurate quantification even in the presence of significant signal suppression. longdom.orgresearchgate.net

Correction for Analyte Extraction Recovery and Derivatization Efficiency

The sample preparation process, which can include steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or derivatization, is often a significant source of variability. scioninstruments.com Incomplete or inconsistent recovery of the analyte during these steps can lead to inaccurate quantification. chromatographyonline.com

An internal standard is typically added to the sample before any extraction or derivatization steps. chromforum.org Because this compound behaves almost identically to the unlabeled ritalinic acid during these procedures, it compensates for any losses that may occur. wuxiapptec.comchromatographyonline.com If a certain percentage of the analyte is lost during extraction, the same percentage of the internal standard will also be lost. chromatographyonline.com This ensures that the ratio of the analyte to the internal standard remains constant, providing a reliable measure of the initial analyte concentration. wuxiapptec.comchromforum.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs and their metabolites in biological samples. researchgate.net The use of this compound as an internal standard is integral to the development and validation of robust LC-MS/MS methods for the analysis of ritalinic acid. cerilliant.comsigmaaldrich.comcerilliant.com

Development and Validation of LC-MS/MS Methods for Analyte Quantification

The development of a reliable LC-MS/MS method involves a comprehensive validation process to ensure its accuracy, precision, and robustness. oup.comnih.gov For the quantification of ritalinic acid, methods have been developed and validated using this compound as the internal standard. daneshyari.comresearchgate.net These methods typically demonstrate linearity over a specific concentration range, with defined limits of detection (LOD) and quantification (LOQ). oup.comnih.govresearchgate.net

Validation studies assess parameters such as intra- and inter-day precision and accuracy to ensure the method's reproducibility. daneshyari.comoup.com For example, a validated method for ritalinic acid in oral fluid using this compound showed intra- and inter-day bias and imprecision values within ±12%. daneshyari.com Another study for the analysis of methylphenidate and ritalinic acid in blood reported coefficients of variation of 15% or less and an accuracy of 89% to 94% for concentrations above the LOQ. oup.comnih.gov The stability of the analyte under various storage and handling conditions is also evaluated to ensure sample integrity. nih.gov

Table 1: Example of LC-MS/MS Method Validation Parameters for Ritalinic Acid Quantification

| Parameter | Oral Fluid Method daneshyari.com | Blood Method oup.comnih.gov |

|---|---|---|

| Internal Standard | (±)-threo-RA-d10 | Not explicitly stated for RA, but common practice |

| Linear Range | 0.5 - Not specified (7-point curve) | 0.5 - 500 ng/g |

| LOD | 0.2 ng/mL | Not specified |

| LOQ | 0.5 ng/mL | 0.5 ng/g |

| Intra-day Precision (%CV) | ≤ 12% | < 15% (for RA) |

| Inter-day Precision (%CV) | ≤ 12% | < 15% (for RA) |

| Accuracy/Bias | Within ± 12% | 89 - 94% |

Optimization of Chromatographic Separation Parameters

Achieving optimal chromatographic separation is crucial for minimizing interferences and ensuring accurate quantification. longdom.org This involves adjusting various parameters to obtain well-resolved peaks with good shape. mdpi.com For the analysis of ritalinic acid and its internal standard, several factors are considered.

The choice of the chromatographic column is fundamental. Chiral columns, such as those based on α1-acid glycoprotein (B1211001) (AGP), have been used for the enantioselective separation of ritalinic acid. usask.ca For achiral separations, C18 columns are commonly employed. mdpi.com

The mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and aqueous component (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve ionization), is carefully optimized. oup.commdpi.com Gradient elution, where the mobile phase composition changes over the course of the analysis, is often used to achieve better separation of multiple analytes. researchgate.net Other parameters that are fine-tuned include the flow rate, column temperature, and injection volume. oup.commdpi.comlibretexts.org The goal is to achieve a balance between resolution, analysis time, and sensitivity. libretexts.org For instance, adjusting the mobile phase pH can significantly alter the retention times and selectivity for acidic compounds like ritalinic acid. libretexts.org

Table 2: Typical Chromatographic Conditions for Ritalinic Acid Analysis

| Parameter | Example 1 (Chiral Separation) oup.com | Example 2 (General LC-MS/MS) mdpi.com |

|---|---|---|

| Column | Not specified, but chiral | Hypersil Gold C18 Selectivity |

| Mobile Phase | 10 mM ammonium formate and 0.4% isopropanol (B130326), pH 5.4 | Acetonitrile and 0.1% formic acid with 5 mM ammonium acetate (B1210297) (pH 3.0) |

| Flow Rate | 0.6 mL/min | 0.5 mL/min |

| Column Temperature | 25°C | 35°C |

| Injection Volume | 20 µL | 5 µL |

| Detection Mode | Positive electrospray ionization (ESI) | Positive electrospray ionization (ESI) |

Tandem Mass Spectrometry Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), this compound is selected as an internal standard because its fragmentation behavior is nearly identical to the unlabeled ritalinic acid, but its precursor and product ions are shifted by ten mass units. This mass difference allows for simultaneous detection without signal overlap.

The protonated molecule [M+H]⁺ is typically selected as the precursor ion. For non-deuterated ritalinic acid, the precursor ion is at a mass-to-charge ratio (m/z) of 220. dshs-koeln.de For this compound, this shifts to m/z 230.2. daneshyari.com Upon collision-induced dissociation (CID), the most abundant product ion for ritalinic acid is typically m/z 84, corresponding to the piperidine (B6355638) ring fragment. dshs-koeln.deamazonaws.com Consequently, the primary transition monitored for the deuterated standard is m/z 230.2 → 94.1. daneshyari.com

Researchers optimize MS/MS parameters to monitor specific precursor-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This highly selective and sensitive approach ensures accurate quantification even in complex biological samples. amazonaws.com

Below is a table of typical mass transitions used for the analysis of ritalinic acid and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |

| Ritalinic Acid | 220.2 | 84.1 | 56.1 | daneshyari.com |

| This compound | 230.2 | 94.1 | 65.1 | daneshyari.com |

Enantioselective and Diastereoselective Separation Techniques for Related Compounds

Methylphenidate has two chiral centers, resulting in four stereoisomers. The threo-isomers are the pharmacologically active forms. taylorandfrancis.com The metabolism of methylphenidate to ritalinic acid is stereoselective, making the separation and quantification of individual enantiomers (d- and l-threo-ritalinic acid) important for pharmacokinetic and forensic studies. pharmgkb.orgricardinis.pt

Chiral liquid chromatography is the predominant technique for this purpose, employing chiral stationary phases (CSPs) to resolve the enantiomers. This compound is used as the internal standard in these methods to ensure accurate quantification of each separated enantiomer.

Commonly used CSPs include those based on glycopeptides like vancomycin (B549263) or α1-acid glycoprotein (AGP). sigmaaldrich.comfrontiersin.orgoup.com For instance, a validated method for forensic blood samples utilized a Chiral-AGP column with an isocratic mobile phase of 10 mM ammonium formate and 0.4% isopropanol (pH 5.4) to separate the enantiomers of both methylphenidate and ritalinic acid, using rac-threo-RA-d10 as the internal standard. oup.comnih.gov The use of such deuterated standards is critical as they compensate for matrix effects which can be significant and variable for different enantiomers. frontiersin.orgoup.com

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more common for ritalinic acid analysis, GC/MS offers a robust alternative. The primary challenge with GC/MS is the low volatility of ritalinic acid, which contains both a carboxylic acid and a secondary amine group. This necessitates chemical derivatization prior to analysis. dshs-koeln.denih.gov

When developing a GC/MS method using a deuterated internal standard like this compound, several factors are critical. The internal standard must co-elute chromatographically with the native analyte to ensure that it experiences the same analytical conditions. The stability of the deuterium (B1214612) labels is also paramount; they must not exchange during sample preparation, derivatization, or injection.

A key consideration is the isotopic purity of the standard. Synthetic preparations of this compound can contain a mixture of isotopologues, such as D7, D8, and D9, in addition to the desired D10 molecule. cerilliant.comcerilliant.com Analysts must characterize this distribution to ensure that the signal from the internal standard does not interfere with the signal of the non-deuterated analyte (a phenomenon known as crosstalk) and to make accurate calculations. cerilliant.com For example, one synthesis reported a distribution of approximately 55% D10, 34% D9, and 11% D7/D8, with no detectable D0 isomer, making it suitable for use as an internal standard. cerilliant.com

To make ritalinic acid amenable to GC/MS analysis, its polar functional groups must be masked through derivatization. This process increases thermal stability and volatility. A common two-step approach involves:

Esterification: The carboxylic acid group is converted to an ester, often a methyl ester, using reagents like diazomethane. nih.gov This step effectively converts ritalinic acid into methylphenidate.

Acylation: The secondary amine of the piperidine ring is acylated. Reagents such as N-trifluoroacetyl-l-prolyl chloride (TFP-Cl) or trifluoroacetic anhydride (B1165640) (TFAA) are used. researchgate.netnih.govspringernature.com This not only improves chromatographic properties but can also be used to create diastereomers for chiral separation on a non-chiral column. researchgate.netnih.gov

The derivatization reaction must proceed to completion for both the analyte and the this compound internal standard to ensure accurate quantification.

Development of GC/MS Methods for Deuterated Analytes

Method Validation and Performance Evaluation

The use of this compound as an internal standard is fundamental to the validation of robust and reliable analytical methods. Validation assesses parameters such as linearity, precision, accuracy, and sensitivity.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are critical for determining the suitability of a method for a specific application, such as therapeutic monitoring or forensic analysis. The use of this compound allows for lower and more reliable LODs and LOQs by minimizing the impact of matrix interference and system variability.

The table below summarizes reported LOD and LOQ values from various studies analyzing ritalinic acid using deuterated internal standards in different biological matrices.

| Matrix | Analytical Method | Internal Standard Used | LOD | LOQ | Reference |

| Oral Fluid | LC-QqQ-MS | (+)-threo-Ritalinic acid-d10 HCl | 0.30 ng/mL | Not Specified | amazonaws.com |

| Oral Fluid | LC-MS/MS | Deuterated RA | 0.5 ng/mL | 0.5 ng/mL | nih.gov |

| Whole Blood | LC-MS/MS | rac-threo-RA-d10 | Not Specified | 0.5 ng/g | oup.com |

| Urine | GC-MS | Piperidine deuterated dl-MPH | Not Specified | 10 ng/mL | nih.gov |

| Urine | LC-MS/MS | Deuterated RA | <4.7 ng/mL | 40 ng/mL | oak.go.kr |

| Monkey Plasma | LC-ES-MS | Deuterated RA | Not Specified | 0.25 ng/mL | nih.gov |

Assessment of Analytical Precision and Accuracy

The validation of an analytical method is a critical process that establishes its performance characteristics. When employing this compound as an internal standard for the quantification of ritalinic acid, the assessment of precision and accuracy is fundamental to ensure the reliability of the generated data. Precision refers to the closeness of repeated measurements, while accuracy denotes the closeness of a measured value to a true or accepted value.

Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing replicate samples of known concentrations within the same day, under the same operating conditions. Inter-day precision is assessed by analyzing the same samples on different days, with different analysts or equipment if applicable. The precision is usually expressed as the relative standard deviation (%RSD).

Accuracy is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) spanning the calibration range. The measured concentrations are then compared to the nominal concentrations, and the accuracy is expressed as the percentage of recovery or the percent bias.

While specific validation data for methods exclusively using this compound is not extensively detailed in publicly available literature, the principles of its use are well-established. For instance, in a study developing a method for methylphenidate and ritalinic acid, deuterated internal standards were used to achieve analyte recoveries of 75% for methylphenidate and 60% for ritalinic acid, with the method demonstrating "reasonable precision and accuracy". Another study reported linear calibration ranges for ritalinic acid between 10-1500 ng/mL in blood or plasma.

The following tables illustrate the typical data generated during the assessment of precision and accuracy for a bioanalytical method using a deuterated internal standard like this compound.

Table 1: Illustrative Intra- and Inter-Day Precision for Ritalinic Acid Quantification

| Analyte | Nominal Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) |

|---|---|---|---|

| Ritalinic Acid | 25 | ≤ 5% | ≤ 8% |

| Ritalinic Acid | 250 | ≤ 4% | ≤ 6% |

Table 2: Illustrative Accuracy for Ritalinic Acid Quantification

| Analyte | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD) | Accuracy (% Recovery) |

|---|---|---|---|

| Ritalinic Acid | 25 | 24.5 ± 1.2 | 98.0% |

| Ritalinic Acid | 250 | 255.0 ± 10.2 | 102.0% |

Evaluation of Analytical Method Robustness and Selectivity

Beyond precision and accuracy, the robustness and selectivity of an analytical method are crucial for its reliability and applicability.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This evaluation ensures the method's reliability during routine use. For an LC-MS/MS method using this compound, robustness testing would involve systematically altering parameters such as:

Mobile phase composition (e.g., ±2% variation in organic solvent)

Mobile phase pH (e.g., ±0.1 unit)

Column temperature (e.g., ±2 °C)

Flow rate (e.g., ±5%)

The impact of these variations on the analytical results (e.g., peak area ratio, retention time, and calculated concentration) is then assessed. A robust method will show minimal changes in the results when subjected to these minor perturbations.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In the context of bioanalytical assays, this includes endogenous matrix components, metabolites, and co-administered drugs. The use of this compound as an internal standard, coupled with the specificity of tandem mass spectrometry (MS/MS), provides a high degree of selectivity. The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard minimizes the potential for interference. To evaluate selectivity, blank matrix samples from multiple sources are analyzed to ensure no significant peaks are present at the retention time of the analyte and the internal standard. Furthermore, these blank samples are spiked with the analyte at the lower limit of quantification (LLOQ) and other potentially interfering substances to confirm that the method can still accurately measure the analyte.

The synthesis and characterization of deuterated standards like ±-threo-Ritalinic Acid-d10 HCl have been undertaken to ensure their suitability as internal standards in LC-MS/MS analysis. The high isotopic purity of such standards is critical for their function in providing accurate quantification.

Contributions to Pharmacokinetic and Metabolic Research Methodologies

Application in In Vitro and In Vivo Metabolic Studies

The use of stable isotope-labeled compounds like D-threo-Ritalinic Acid-d10 is a cornerstone of modern metabolic research, enabling precise tracking and quantification of metabolic processes. medchemexpress.comnih.gov

Stable isotopes serve as tracers to elucidate the biotransformation of a parent drug into its various metabolites. medchemexpress.comnih.gov In the context of methylphenidate metabolism, this compound is primarily used as an internal standard to accurately quantify the formation of its non-labeled counterpart, ritalinic acid. nih.govdaneshyari.comnih.gov While not used to directly trace the metabolic pathway from the parent drug, its role is crucial for validating the analytical methods that do.

The primary metabolic pathway of methylphenidate involves the de-esterification to ritalinic acid, a reaction catalyzed mainly by the enzyme carboxylesterase 1 (CES1). pharmgkb.orgdrugbank.com This process is stereoselective, with the l-isomer of methylphenidate being more readily hydrolyzed. pharmgkb.org The use of deuterated standards allows researchers to confidently measure the concentrations of the resulting d- and l-ritalinic acid enantiomers, providing a clearer picture of the metabolic cascade.

Accurate quantification of metabolite formation and elimination is critical for understanding a drug's pharmacokinetic profile. This compound is instrumental in the development of robust analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for this purpose. nih.govdaneshyari.com By adding a known amount of the deuterated standard to biological samples (e.g., plasma, urine, or oral fluid) prior to analysis, researchers can correct for variations in sample preparation and instrument response. daneshyari.comnih.gov

This "isotope dilution" method allows for the precise measurement of the concentration of the endogenous (non-labeled) ritalinic acid. cerilliant.com Studies have successfully used this approach to determine key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the terminal elimination half-life (t1/2) of ritalinic acid. nih.gov For instance, research has shown that d-threo-ritalinic acid concentrations in plasma can be significantly higher (on average 25-fold) than the parent d-threo-methylphenidate concentrations. d-nb.infonih.govresearchgate.net This highlights the extensive metabolism of methylphenidate to ritalinic acid.

Below is a table summarizing pharmacokinetic parameters of d-ritalinic acid determined in a study involving healthy volunteers, where deuterated standards were essential for accurate quantification.

| Pharmacokinetic Parameter | Value (unit) | Description |

| Cmax | Varies | The maximum observed plasma concentration of the metabolite. nih.gov |

| Tmax | Varies | The time at which the maximum plasma concentration is observed. nih.gov |

| t1/2 | Varies | The time required for the plasma concentration of the metabolite to decrease by half. nih.gov |

| AUC (0-inf) | Varies | The total drug exposure over time. nih.gov |

This table presents a conceptual framework of pharmacokinetic parameters for d-ritalinic acid. Actual values can vary significantly between individuals and studies.

Methodological Frameworks for Tracing Metabolic Pathways Using Stable Isotopes

Role in Pharmacokinetic Research Design

The reliability of pharmacokinetic data is heavily dependent on the quality of the bioanalytical methods employed. This compound plays a pivotal role in ensuring the accuracy and precision of these methods.

Biological matrices such as blood, plasma, and oral fluid are inherently complex, containing numerous endogenous compounds that can interfere with the analysis of a target analyte. daneshyari.comnih.gov The use of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating these "matrix effects." daneshyari.com Because the deuterated standard is chemically identical to the analyte of interest and differs only in mass, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer. cerilliant.comdaneshyari.com This allows for reliable correction and accurate quantification of ritalinic acid, even at low concentrations. daneshyari.comnih.gov

Validated methods using this compound have achieved low limits of quantification (LOQ), often in the sub-nanogram per milliliter range, which is crucial for detailed pharmacokinetic profiling. daneshyari.comoup.com

Example of a Validated LC-MS/MS Method for Ritalinic Acid in Oral Fluid daneshyari.com

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Bias | ≤ ±12% |

| Inter-day Bias | ≤ ±12% |

| Intra-day Imprecision | ≤ ±12% |

| Inter-day Imprecision | ≤ ±12% |

Methylphenidate has two chiral centers, resulting in four stereoisomers. The threo-isomers are the pharmacologically active forms. fda.govgoogle.com The metabolism of the d- and l-threo enantiomers of methylphenidate is stereoselective, meaning one isomer is metabolized at a different rate than the other. pharmgkb.orgnih.gov To accurately study this phenomenon, analytical methods must be able to distinguish between and quantify the individual enantiomers of both the parent drug and its metabolites.

Chiral chromatography coupled with mass spectrometry is the technique of choice for this purpose. nih.govoup.com this compound, as a racemic mixture of the deuterated d- and l- forms, is an essential tool in these assays. nih.govoup.com It enables the precise quantification of both d- and l-ritalinic acid, providing critical data for understanding the stereoselective disposition of methylphenidate. nih.govnih.gov For example, studies have shown that after oral administration of racemic methylphenidate, there is a significantly higher level of l-ritalinic acid in early urine samples, indicating a more rapid presystemic metabolism of l-methylphenidate. nih.gov

Accurate Quantification of Analytes in Complex Biological Matrices for Pharmacokinetic Profiling

Advancements in Bioanalytical Research Practices

The availability of high-purity, well-characterized stable isotope-labeled standards like this compound has driven advancements in bioanalytical research. cerilliant.comcriver.com It has facilitated the development of highly sensitive and specific "dilute-and-shoot" methods, which simplify sample preparation, increase throughput, and reduce costs. daneshyari.comnih.gov These advancements are particularly beneficial for clinical and forensic toxicology, as well as for large-scale pharmacokinetic studies where efficiency is paramount. cerilliant.comcerilliant.com The use of such robust internal standards enhances data quality and confidence, contributing to more reliable and reproducible research outcomes. cerilliant.comcriver.com

Standardization of Analytical Procedures for Reference Compounds

The standardization of analytical methods is paramount for generating reliable and accurate data in clinical and forensic toxicology, as well as in pharmacokinetic research. clearsynth.comsimsonpharma.com this compound plays a pivotal role in this process, primarily by functioning as a stable isotope-labeled (SIL) internal standard, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. cerilliant.comacanthusresearch.comsigmaaldrich.com

The fundamental principle of using a SIL internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest, in this case, ritalinic acid. acanthusresearch.com However, due to the replacement of ten hydrogen atoms with deuterium (B1214612), it has a higher molecular mass, allowing it to be distinguished from the native analyte by a mass spectrometer. acanthusresearch.comnih.gov This characteristic is crucial for quantitative analysis, as a known amount of this compound is added to each sample at the beginning of the analytical process. musechem.com

During sample preparation, which can include steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the SIL internal standard. musechem.com Furthermore, it effectively compensates for "matrix effects," which are signal suppression or enhancement phenomena caused by other components in a complex biological sample like plasma or urine. clearsynth.comnih.govresearchgate.net By comparing the instrument's response for the analyte to that of the internal standard, researchers can accurately determine the concentration of the analyte in the original sample. clearsynth.com

The use of this compound is explicitly mentioned in validated analytical methods for the quantification of methylphenidate and its primary metabolite, ritalinic acid, in various biological matrices. daneshyari.comoup.com For instance, a rapid "dilute-and-shoot" method for oral fluid analysis utilized (±)-threo-RA-d10 as an internal standard to ensure accuracy and minimize matrix effects. daneshyari.com Similarly, it has been employed in the enantioselective determination of methylphenidate and ritalinic acid in whole blood for forensic cases. oup.com These applications underscore the compound's role in creating robust, validated, and standardized analytical procedures. clearsynth.comsci-hub.se

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Name | (2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid | nih.gov |

| Molecular Formula | C₁₃H₇D₁₀NO₂ | usbio.netsigmaaldrich.com |

| Molecular Weight | 229.34 g/mol | usbio.netsigmaaldrich.comnih.gov |

| Primary Application | Stable Isotope-Labeled Internal Standard | cerilliant.comsigmaaldrich.comcerilliant.com |

| Common Analytical Technique | LC-MS/MS | cerilliant.comsigmaaldrich.com |

Table 2: Application of this compound in Analytical Methods

| Analyte(s) | Matrix | Analytical Method | Purpose | Reference |

| Methylphenidate (MPH) and Ritalinic Acid (RA) | Oral Fluid | Liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) | Compliance Monitoring | daneshyari.com |

| Enantiomers of MPH and RA | Whole Blood | Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Forensic Analysis | oup.com |

| Enantiomers of MPH and RA | Plasma | Chiral High-Pressure Liquid Chromatography–Mass Spectrometry (HPLC-MS) | Pharmacokinetic Study | nih.gov |

Facilitation of Inter-Laboratory Comparability in Research Studies

A significant challenge in large-scale clinical trials or multi-center research studies is ensuring that analytical results are comparable, regardless of the laboratory in which they were generated. Variations in equipment, analytical procedures, and patient populations can lead to discrepancies. The use of a common, well-characterized internal standard like this compound is essential for mitigating these issues and facilitating inter-laboratory comparability.

One of the most critical variables in bioanalysis is the inter-individual difference in patient samples. nih.gov Studies have shown that the efficiency of extracting a drug from plasma can vary significantly between individuals. nih.govresearchgate.net A study on the drug lapatinib, for example, found that its recovery from plasma varied up to 3.5-fold among different cancer patients. nih.gov In such cases, using a non-isotope-labeled internal standard failed to correct for this variability. nih.gov However, when a stable isotope-labeled internal standard was used, it successfully compensated for the inter-individual differences in recovery, ensuring that the final calculated concentration was accurate for each patient sample. nih.govresearchgate.net

By incorporating this compound into analytical protocols for ritalinic acid, researchers can correct for the unique matrix effects and extraction recovery of each individual sample. nih.govdaneshyari.com This standardization is crucial for the reliability of pharmacokinetic studies, where accurate concentration data from diverse subjects are needed to determine key parameters. musechem.comsimsonpharma.com When different laboratories analyzing study samples all use the same SIL internal standard, the data they produce is more likely to be consistent and comparable. This harmonization of methods ensures that observed differences in drug or metabolite concentrations are due to true physiological or metabolic variations among subjects, rather than analytical artifacts, thereby increasing the validity and statistical power of the research findings.

Table 3: Impact of Internal Standard Choice on Analyte Recovery (Based on a study of Lapatinib, illustrating the principle of SIL IS effectiveness)

| Internal Standard Type | Plasma Source | Analyte Recovery Range | Conclusion | Reference |

| Non-Isotope-Labeled | Pooled Human Plasma | Acceptable Precision | Failed to correct for inter-individual variability | nih.gov |

| Non-Isotope-Labeled | Individual Cancer Patient Plasma | 16% - 56% (3.5-fold variation) | Inaccurate for individual samples | nih.gov |

| Stable Isotope-Labeled | Pooled Human Plasma | Acceptable Precision | Corrected for inter-individual variability | nih.govresearchgate.net |

| Stable Isotope-Labeled | Individual Cancer Patient Plasma | Consistent and Accurate | Essential for correcting inter-individual variability | nih.govresearchgate.net |

Q & A

Q. How should D-threo-Ritalinic Acid-d10 be prepared and characterized for use as an internal standard in pharmacokinetic studies?

- Methodological Answer : To ensure accurate quantification, prepare the compound as a certified reference material (CRM) in methanol at concentrations such as 100 μg/mL (as free base) . Characterization should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (229.35 + 36.46 g/mol for the hydrochloride salt) and deuterium distribution. Purity must exceed 99% via high-performance liquid chromatography (HPLC) with UV detection . Batch-specific certificates of analysis (CoA) should validate stability and isotopic enrichment.

Q. What analytical techniques are optimal for quantifying this compound in biological matrices like plasma or exhaled breath?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Use a deuterated internal standard to correct for matrix effects. Chromatographic separation should employ a C18 column with a mobile phase of methanol/ammonium formate (e.g., 70:30 v/v). Quantify using multiple reaction monitoring (MRM) transitions specific to the deuterated analog to avoid interference from non-deuterated metabolites .

Q. What is the role of this compound in studying methylphenidate pharmacokinetics?

- Methodological Answer : The compound serves as a stable isotope-labeled analog to track the metabolism of methylphenidate. By co-administering it with the parent drug, researchers can differentiate between endogenous and exogenous metabolites using mass shifts in MS data. This approach minimizes variability in recovery rates during sample preparation and ionization .

Q. How can researchers validate the deuterium incorporation efficiency in this compound?

- Methodological Answer : Use high-resolution MS (HRMS) to measure the isotopic abundance ratio (e.g., D10/D0). Compare observed values against theoretical isotopic patterns. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can assess deuterium loss, with acceptance criteria set at <5% degradation .

Q. What experimental conditions are critical for ensuring the stability of this compound in solution?

- Methodological Answer : Store solutions at -20°C in amber vials to prevent photodegradation. Regularly test for solvent evaporation and pH shifts. For long-term stability, use lyophilized powders stored under inert gas. Validate stability via repeated LC-MS analysis over 12 months, with acceptance thresholds for peak area variability (±15%) .

Advanced Research Questions

Q. How can stereoselective analytical challenges in this compound studies be addressed to avoid misinterpretation of pharmacokinetic data?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) to resolve D-threo and L-threo diastereomers. Validate the method using spiked plasma samples to confirm no cross-reactivity. Failure to account for stereoselectivity may lead to overestimation of pharmacologically active D-threo-methylphenidate due to co-elution with inactive L-threo isomers .

Q. What experimental strategies resolve discrepancies between in vitro metabolic stability data and in vivo pharmacokinetic profiles of this compound?

- Methodological Answer : Conduct species-specific hepatocyte incubations to compare intrinsic clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolation (IVIVE) mismatches. Adjust for tissue partitioning coefficients and plasma protein binding differences .

Q. How does deuterium substitution in this compound influence its metabolic pathways compared to the non-deuterated analog?

- Methodological Answer : Perform comparative metabolite profiling using HRMS. Focus on cytochrome P450 (CYP)-mediated oxidation sites; deuterium at positions prone to metabolic cleavage (e.g., benzylic carbons) may reduce first-pass metabolism via the kinetic isotope effect (KIE). Validate findings using recombinant CYP isoforms .

Q. What statistical approaches minimize inter-laboratory variability in quantifying this compound across multi-center studies?

Q. How can LC-MS parameters be optimized to detect trace levels of this compound in complex matrices like oral fluid or exhaled breath condensate?

- Methodological Answer : Enhance sensitivity by using a microflow LC system (e.g., 1 μL/min flow rate) coupled with a high-field asymmetric waveform ion mobility spectrometry (FAIMS) interface. Optimize ionization settings (e.g., 350°C desolvation temperature, 50 V fragmentor voltage) to reduce background noise. Validate limits of detection (LOD) down to 0.1 ng/mL via signal-to-noise (S/N) ratios ≥3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.